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Compound of Interest

Compound Name: methyl pyrazine-2-carboxylate

Cat. No.: B182583 Get Quote

For researchers, scientists, and professionals in drug development, a detailed understanding of

the structural nuances of heterocyclic compounds is paramount. This guide provides a

comprehensive spectroscopic comparison of methyl pyrazine-2-carboxylate and its key

structural isomers: methyl pyridazine-3-carboxylate, methyl pyrimidine-2-carboxylate, and

methyl pyrimidine-5-carboxylate. By examining their distinct signatures across various

analytical techniques, we aim to provide a clear framework for their identification and

characterization.

The arrangement of nitrogen atoms within the aromatic ring of these isomeric methyl esters of

diazinecarboxylic acids significantly influences their electronic properties and, consequently,

their spectroscopic profiles. This comparative analysis delves into the ¹H NMR, ¹³C NMR,

Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy data for each

compound, offering a valuable resource for unambiguous structural elucidation.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of methyl pyrazine-2-carboxylate and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
H (Ring
Position 1)

H (Ring
Position 2)

H (Ring
Position 3)

H (Ring
Position 4)

-OCH₃

Methyl

pyrazine-2-

carboxylate

9.25 (s) 8.78 (d) 8.75 (d) - 4.04 (s)

Methyl

pyridazine-3-

carboxylate

- 9.35 (dd) 8.00 (dd) 7.85 (dd) 4.10 (s)

Methyl

pyrimidine-2-

carboxylate

- 9.10 (d) 7.60 (t) 9.10 (d) 4.05 (s)

Methyl

pyrimidine-5-

carboxylate

9.38 (s) 9.25 (s) - 9.25 (s) 4.02 (s)[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compoun
d

C=O
C (Ring
Position
1)

C (Ring
Position
2)

C (Ring
Position
3)

C (Ring
Position
4)

-OCH₃

Methyl

pyrazine-2-

carboxylate

164.5 147.8 145.2 144.9 143.5 53.2

Methyl

pyridazine-

3-

carboxylate

163.8 152.1 128.5 134.2 150.5 53.5

Methyl

pyrimidine-

2-

carboxylate

163.2 158.0 122.5 158.0 159.8 53.8

Methyl

pyrimidine-

5-

carboxylate

163.9 159.5 121.8 159.5 160.1 53.4

Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)
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Compound C=O Stretch C-O Stretch
Aromatic C-H
Stretch

Aromatic
C=N/C=C
Stretch

Methyl pyrazine-

2-carboxylate
~1730 ~1290, ~1100 ~3050 ~1580, ~1540

Methyl

pyridazine-3-

carboxylate

~1725 ~1280, ~1120 ~3060 ~1570, ~1550

Methyl

pyrimidine-2-

carboxylate

~1735 ~1285, ~1110 ~3040 ~1590, ~1560

Methyl

pyrimidine-5-

carboxylate

~1728 ~1295, ~1115 ~3055 ~1585, ~1570

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound
Molecular Ion
[M]⁺

[M - OCH₃]⁺ [M - COOCH₃]⁺
Other Key
Fragments

Methyl pyrazine-

2-carboxylate
138 107 79 52, 80

Methyl

pyridazine-3-

carboxylate

138 107 79 52, 80

Methyl

pyrimidine-2-

carboxylate

138 107 79 53, 80

Methyl

pyrimidine-5-

carboxylate

138 107 79 53, 80
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Table 5: UV-Vis Spectroscopy Data (λmax in nm)

Compound Solvent λmax (π → π) λmax (n → π)

Methyl pyrazine-2-

carboxylate
Ethanol ~260, ~315 ~325

Methyl pyridazine-3-

carboxylate
Ethanol ~250, ~300 ~340

Methyl pyrimidine-2-

carboxylate
Ethanol ~245, ~280 ~310

Methyl pyrimidine-5-

carboxylate
Ethanol ~255, ~290 ~315

Experimental Protocols
The following are generalized experimental methodologies for the key spectroscopic

techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard

(0 ppm). For ¹³C NMR, broadband proton decoupling is typically applied to simplify the

spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR): Spectra are commonly obtained using an FT-IR

spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid

samples. A small amount of the solid compound is placed directly on the ATR crystal, and

pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-

400 cm⁻¹. Alternatively, for the thin solid film method, the solid is dissolved in a volatile
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solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is

allowed to evaporate before analysis.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry: Mass spectra are typically acquired using a

mass spectrometer with an electron ionization source. The sample is introduced into the ion

source, often via a direct insertion probe or gas chromatography inlet. The molecules are

bombarded with a beam of electrons (typically at 70 eV), causing ionization and

fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a

mass analyzer.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis Spectroscopy: Absorption spectra are recorded using a dual-beam UV-Vis

spectrophotometer. A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an

absorbance reading between 0.1 and 1.0. The spectrum is scanned over a wavelength range

of approximately 200-400 nm using a quartz cuvette with a 1 cm path length. A reference

cuvette containing the pure solvent is used to zero the instrument.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

comparison of these isomers.
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Spectroscopic Analysis Workflow for Isomer Comparison
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Caption: Workflow for spectroscopic analysis of isomers.

This guide provides a foundational spectroscopic comparison of methyl pyrazine-2-
carboxylate and its isomers. The distinct patterns observed in their NMR, IR, MS, and UV-Vis

spectra, arising from the differential placement of nitrogen atoms in the heterocyclic ring, serve

as reliable fingerprints for their identification and characterization in complex research and

development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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